molecular formula C9H18N2O B1468944 1-(3-Aminoazetidin-1-yl)-3,3-dimethylbutan-1-one CAS No. 1341409-62-8

1-(3-Aminoazetidin-1-yl)-3,3-dimethylbutan-1-one

Cat. No.: B1468944
CAS No.: 1341409-62-8
M. Wt: 170.25 g/mol
InChI Key: BVXUHQXHZFQVRB-UHFFFAOYSA-N
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Description

1-(3-Aminoazetidin-1-yl)-3,3-dimethylbutan-1-one is a compound that features an azetidine ring, which is a four-membered nitrogen-containing heterocycle. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability compared to other similar structures

Preparation Methods

The synthesis of 1-(3-Aminoazetidin-1-yl)-3,3-dimethylbutan-1-one typically involves the formation of the azetidine ring followed by functionalization. One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The reaction conditions often include the use of dry tetrahydrofuran (THF) and sodium hydride (NaH) as a base. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-(3-Aminoazetidin-1-yl)-3,3-dimethylbutan-1-one undergoes various chemical reactions, including:

Scientific Research Applications

1-(3-Aminoazetidin-1-yl)-3,3-dimethylbutan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-Aminoazetidin-1-yl)-3,3-dimethylbutan-1-one involves its interaction with molecular targets such as enzymes and receptors. The azetidine ring’s strain and stability allow it to fit into active sites of enzymes, potentially inhibiting or modifying their activity. This interaction can affect various biological pathways, making it a valuable tool in medicinal chemistry .

Comparison with Similar Compounds

1-(3-Aminoazetidin-1-yl)-3,3-dimethylbutan-1-one can be compared with other azetidine derivatives and similar heterocyclic compounds:

Properties

IUPAC Name

1-(3-aminoazetidin-1-yl)-3,3-dimethylbutan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O/c1-9(2,3)4-8(12)11-5-7(10)6-11/h7H,4-6,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVXUHQXHZFQVRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(=O)N1CC(C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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